Triundecanoin

Vue d'ensemble

Description

Le 1,2,3-Triundécanoyl Glycérol est un composé de triacylglycérol qui contient de l'acide undécanoïque aux positions sn-1, sn-2 et sn-3. C'est un solide cristallin avec une formule moléculaire de C36H68O6 et un poids moléculaire de 596,9

Méthodes De Préparation

Le 1,2,3-Triundécanoyl Glycérol peut être synthétisé par des réactions d'estérification impliquant du glycérol et de l'acide undécanoïque. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique, et est effectuée sous reflux pour assurer une estérification complète. Le produit est ensuite purifié par recristallisation .

Les méthodes de production industrielle impliquent souvent l'utilisation de conditions de haute pression et de haute température pour accélérer le processus d'estérification. L'utilisation d'enzymes, telles que les lipases, peut également être utilisée pour réaliser une estérification régiosélective, garantissant que l'acide undécanoïque est lié aux positions souhaitées sur la molécule de glycérol .

Analyse Des Réactions Chimiques

Le 1,2,3-Triundécanoyl Glycérol subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent convertir les groupes esters en alcools, bien que cela soit moins courant.

Les réactifs couramment utilisés dans ces réactions comprennent l'acide sulfurique, l'hydroxyde de sodium et divers agents oxydants tels que le permanganate de potassium . Les principaux produits formés à partir de ces réactions comprennent le glycérol, l'acide undécanoïque et leurs dérivés respectifs .

Applications de la recherche scientifique

Le 1,2,3-Triundécanoyl Glycérol a plusieurs applications de recherche scientifique :

Biochimie lipidique : Il est utilisé comme composé modèle pour étudier le métabolisme et les voies biochimiques des triacylglycérols dans les systèmes biologiques.

Endocrinologie et métabolisme : Des recherches ont montré que l'administration diététique de 1,2,3-Triundécanoyl Glycérol peut prévenir les diminutions induites par le jeûne des niveaux de glucose plasmatique, d'alanine et d'insuline chez les rats.

Développement pharmaceutique : Ce composé est exploré pour son utilisation potentielle dans les systèmes de libération de médicaments et comme composant dans les formulations à base de lipides.

Mécanisme d'action

Le mécanisme d'action du 1,2,3-Triundécanoyl Glycérol implique son métabolisme dans le corps, où il est hydrolysé pour libérer du glycérol et de l'acide undécanoïque. Ces métabolites peuvent ensuite participer à diverses voies biochimiques, notamment la néoglucogenèse et le métabolisme des lipides . Les effets du composé sur les niveaux de glucose plasmatique et d'insuline sont médiés par son influence sur ces voies métaboliques .

Applications De Recherche Scientifique

1,2,3-Triundecanoyl Glycerol has several scientific research applications:

Lipid Biochemistry: It is used as a model compound to study the metabolism and biochemical pathways of triacylglycerols in biological systems.

Endocrinology and Metabolism: Research has shown that dietary administration of 1,2,3-Triundecanoyl Glycerol can prevent fasting-induced decreases in plasma glucose, alanine, and insulin levels in rats.

Pharmaceutical Development: This compound is explored for its potential use in drug delivery systems and as a component in lipid-based formulations.

Mécanisme D'action

The mechanism of action of 1,2,3-Triundecanoyl Glycerol involves its metabolism in the body, where it is hydrolyzed to release glycerol and undecanoic acid. These metabolites can then participate in various biochemical pathways, including gluconeogenesis and lipid metabolism . The compound’s effects on plasma glucose and insulin levels are mediated through its influence on these metabolic pathways .

Comparaison Avec Des Composés Similaires

Le 1,2,3-Triundécanoyl Glycérol peut être comparé à d'autres triacylglycérols, tels que le 1,2,3-Trinonanoyl Glycérol et le 1,2,3-Tridecanoyl Glycérol. Bien que ces composés partagent des structures similaires, la longueur des chaînes d'acides gras peut influencer leurs propriétés physiques et leurs activités biologiques . Par exemple, le 1,2,3-Triundécanoyl Glycérol a une chaîne d'acides gras plus longue que le 1,2,3-Trinonanoyl Glycérol, ce qui peut affecter sa solubilité et sa stabilité métabolique .

Composés similaires

- 1,2,3-Trinonanoyl Glycérol

- 1,2,3-Tridecanoyl Glycérol

- 1,2,3-Trihexadécanoyl Glycérol

Activité Biologique

Triundecanoin, also known as glyceryl triundecanoate, is a triacylglycerol composed of three undecanoic acid (C11:0) chains esterified to glycerol. This compound has garnered interest in various fields, including nutrition, pharmacology, and biotechnology, due to its unique biological properties. This article reviews the biological activity of this compound based on diverse research findings, including its metabolic effects, antioxidant properties, and potential applications in health and disease management.

Chemical Structure and Properties

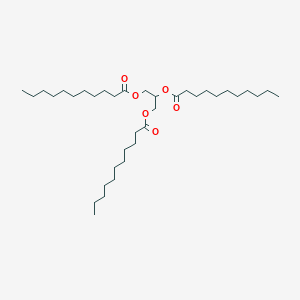

This compound is characterized by its linear structure:

This compound exhibits specific physicochemical properties that influence its biological activity. It is a colorless, odorless oil that is soluble in organic solvents but insoluble in water. Its fatty acid composition contributes to its metabolic behavior and potential health benefits.

Metabolic Effects

Research has demonstrated that this compound can influence lipid metabolism significantly. In a study involving young rats, a diet rich in this compound resulted in substantial enrichment of adipose tissue triglycerides with undecanoate, suggesting that this compound may play a role in fat storage and energy metabolism . The incorporation of odd-carbon fatty acids like undecanoate into triglycerides can affect metabolic pathways differently compared to even-carbon fatty acids.

Table 1: Metabolic Effects of this compound

| Study Reference | Model Organism | Key Findings |

|---|---|---|

| Young Rats | Enrichment of adipose triglycerides with undecanoate; potential impact on energy metabolism. |

Antioxidant Activity

This compound has shown promising antioxidant properties. A comparative study highlighted the antioxidant capabilities of various oils enriched with diacylglycerols (DAGs), including those containing this compound. The study found that DAG-enriched oils exhibited varying levels of antioxidant activity, with significant correlations between antioxidant capacity and the presence of bioactive components such as tocopherols .

Table 2: Antioxidant Activity Comparison

| Oil Type | Antioxidant Activity (FRAP Assay) | Tocopherol Content (mg/kg) |

|---|---|---|

| Camellia Oil | Highest | 3.60 - 771.00 |

| This compound | Moderate | TBD |

Case Studies and Applications

- Nutritional Applications : Due to its unique fatty acid composition, this compound is being explored as a dietary fat source that may provide health benefits associated with medium-chain fatty acids. Its incorporation into functional foods could enhance nutritional profiles while potentially offering metabolic advantages.

- Pharmaceutical Uses : The potential use of this compound as a carrier for drug delivery systems has been investigated. Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, improving their bioavailability.

- Cosmetic Formulations : The emollient properties of this compound make it suitable for use in cosmetic products, where it can enhance skin hydration and provide a smooth texture.

Propriétés

IUPAC Name |

2,3-di(undecanoyloxy)propyl undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h33H,4-32H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXVIRZWSHICAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC)OC(=O)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065532 | |

| Record name | Undecanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol triundecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13552-80-2 | |

| Record name | Triundecanoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl triundecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl triundecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIUNDECANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTT041BJ4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol triundecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.2 °C | |

| Record name | Glycerol triundecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.